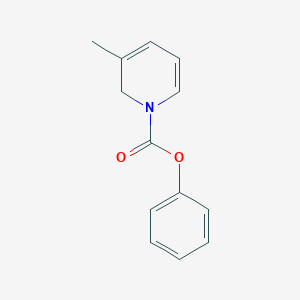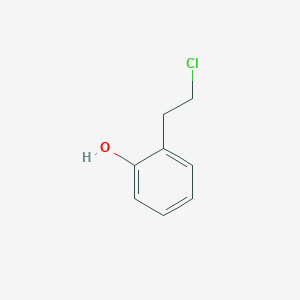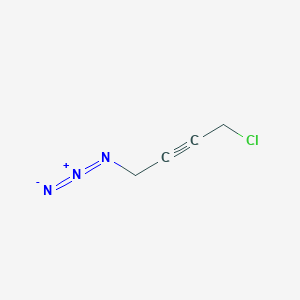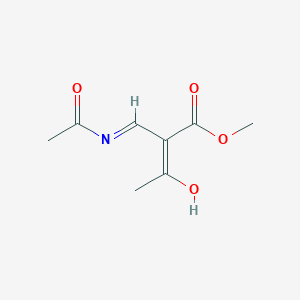
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from pyridinecarboxylic acid and is notable for its unique structure, which includes a pyridine ring, a carboxylic acid group, and a phenyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-pyridinecarboxylic acid, 3-methyl-, phenyl ester typically involves the esterification of 3-methylpyridine-2-carboxylic acid with phenol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and phenol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a nucleophile.
Reduction: Reducing agents such as LiAlH4, typically in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products:
Hydrolysis: 3-methylpyridine-2-carboxylic acid and phenol.
Reduction: 3-methylpyridine-2-methanol and phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1(2H)-pyridinecarboxylic acid, 3-methyl-, phenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pyridine ring may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-pyridinecarboxylate: Similar structure but with a methyl ester group instead of a phenyl ester.
Ethyl 3-pyridinecarboxylate: Similar structure but with an ethyl ester group instead of a phenyl ester.
Phenyl 2-pyridinecarboxylate: Similar structure but with the ester group attached to the 2-position of the pyridine ring.
Uniqueness: 1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester is unique due to the presence of both a phenyl ester group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
| 113118-69-7 | |
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
phenyl 3-methyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-11-6-5-9-14(10-11)13(15)16-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
QQEUPKQEEYQNGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN(C1)C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)


![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)

![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)

![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)

